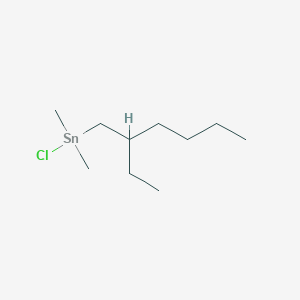
Chloro(2-ethylhexyl)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-ethylhexyl)dimethylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, two methyl groups, and a 2-ethylhexyl group. Organotin compounds are known for their diverse applications in industrial and agricultural settings, primarily due to their biocidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(2-ethylhexyl)dimethylstannane typically involves the reaction of dimethyltin dichloride with 2-ethylhexanol. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution of one chlorine atom with the 2-ethylhexyl group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-ethylhexyl)dimethylstannane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions, leading to the formation of different organotin compounds.
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II), altering the compound’s reactivity and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions. The reaction is typically carried out at elevated temperatures to increase the reaction rate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.
Major Products Formed
Nucleophilic Substitution: Products include various organotin hydroxides and alkoxides.
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Tin(II) compounds with altered reactivity profiles.
Scientific Research Applications
Chloro(2-ethylhexyl)dimethylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its biocidal properties, making it useful in antifouling paints and agricultural pesticides.
Industry: Employed in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of chloro(2-ethylhexyl)dimethylstannane involves its interaction with biological molecules, leading to the disruption of cellular processes. The tin atom can bind to thiol groups in proteins, inhibiting enzyme activity and leading to cell death. This property is particularly useful in its biocidal applications.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar biocidal properties but different alkyl groups.
Triphenyltin Chloride: Known for its use in agricultural fungicides.
Dibutyltin Dichloride: Used as a catalyst in the production of polyurethane foams.
Uniqueness
Chloro(2-ethylhexyl)dimethylstannane is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its 2-ethylhexyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications where other organotin compounds may not be as effective.
Properties
CAS No. |
61726-32-7 |
|---|---|
Molecular Formula |
C10H23ClSn |
Molecular Weight |
297.45 g/mol |
IUPAC Name |
chloro-(2-ethylhexyl)-dimethylstannane |
InChI |
InChI=1S/C8H17.2CH3.ClH.Sn/c1-4-6-7-8(3)5-2;;;;/h8H,3-7H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
QCTRVENXWVFBPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















